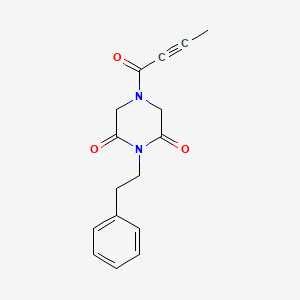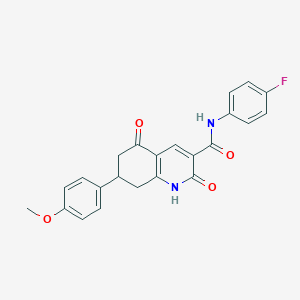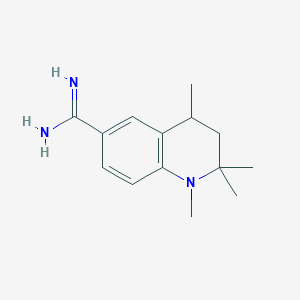![molecular formula C16H20N6O2 B11033372 2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11033372.png)
2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system . These methods provide moderate to high yields of the desired compound.
Chemical Reactions Analysis
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: The compound can be used as a molecular probe to study the mechanisms of cell cycle progression and apoptosis induction.
Drug Design: The compound’s unique structure makes it a valuable scaffold for designing new drugs targeting various biological pathways.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of CDK2/cyclin A2, inhibiting its enzymatic activity . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with a similar scaffold.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK2 inhibitory activity and have been studied for their cytotoxic effects.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific molecular interactions and its potential as a dual-activity compound targeting both cell cycle progression and apoptosis pathways .
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
4,8-dimethyl-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H20N6O2/c1-11-14-13(22-16(17-11)18-12(2)19-22)3-4-21(15(14)23)6-5-20-7-9-24-10-8-20/h3-4H,5-10H2,1-2H3 |
InChI Key |
FUDDGRSJXOTCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CCN4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11033295.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11033300.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11033301.png)
![5,5,13-trimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11033305.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11033310.png)
![5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033319.png)

![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033346.png)
![2-methyl-N-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033347.png)
![5-(Prop-2-yn-1-ylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11033354.png)

![6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one](/img/structure/B11033365.png)

![N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide](/img/structure/B11033376.png)
